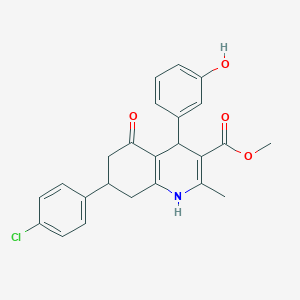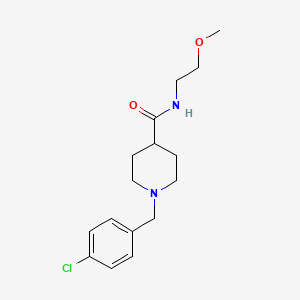![molecular formula C11H17NO3 B4882378 2-{[2-(2-methoxyphenoxy)ethyl]amino}ethanol](/img/structure/B4882378.png)
2-{[2-(2-methoxyphenoxy)ethyl]amino}ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2-(2-methoxyphenoxy)ethyl]amino}ethanol, also known as Atenolol, is a beta-blocker medication used to treat high blood pressure, angina, and other heart-related conditions. It was first discovered in 1976 and has since become a widely used medication due to its effectiveness and safety profile. In
Applications De Recherche Scientifique
2-{[2-(2-methoxyphenoxy)ethyl]amino}ethanol has been extensively studied in clinical trials and animal models, and its effectiveness in treating hypertension, angina, and other heart-related conditions has been well established. In addition to its clinical applications, 2-{[2-(2-methoxyphenoxy)ethyl]amino}ethanol has also been used in scientific research to investigate the role of beta-blockers in various physiological processes. For example, 2-{[2-(2-methoxyphenoxy)ethyl]amino}ethanol has been used to study the effects of beta-blockers on exercise-induced bronchoconstriction and the role of beta-blockers in the treatment of heart failure.
Mécanisme D'action
2-{[2-(2-methoxyphenoxy)ethyl]amino}ethanol works by blocking the beta-adrenergic receptors in the heart, which reduces the heart rate and decreases the force of contraction. This leads to a decrease in blood pressure and a reduction in the workload of the heart. 2-{[2-(2-methoxyphenoxy)ethyl]amino}ethanol is a selective beta-1 blocker, which means that it primarily targets the beta-1 receptors in the heart and has minimal effects on the beta-2 receptors in the lungs.
Biochemical and Physiological Effects
2-{[2-(2-methoxyphenoxy)ethyl]amino}ethanol has a number of biochemical and physiological effects on the body. In addition to its effects on the heart rate and blood pressure, 2-{[2-(2-methoxyphenoxy)ethyl]amino}ethanol has also been shown to decrease the release of renin from the kidneys, which can further reduce blood pressure. 2-{[2-(2-methoxyphenoxy)ethyl]amino}ethanol has also been shown to decrease the oxygen demand of the heart, which can be beneficial in patients with angina.
Avantages Et Limitations Des Expériences En Laboratoire
2-{[2-(2-methoxyphenoxy)ethyl]amino}ethanol has several advantages for use in lab experiments. It is a well-established medication with a known mechanism of action, making it a reliable tool for investigating the role of beta-blockers in various physiological processes. 2-{[2-(2-methoxyphenoxy)ethyl]amino}ethanol is also relatively safe and has a low risk of adverse effects, which makes it suitable for use in animal models.
However, there are also some limitations to using 2-{[2-(2-methoxyphenoxy)ethyl]amino}ethanol in lab experiments. For example, 2-{[2-(2-methoxyphenoxy)ethyl]amino}ethanol is a selective beta-1 blocker, which means that it may not be suitable for investigating the role of beta-2 receptors in the lungs. Additionally, 2-{[2-(2-methoxyphenoxy)ethyl]amino}ethanol may not be suitable for investigating the effects of beta-blockers in patients with certain medical conditions, such as asthma or chronic obstructive pulmonary disease.
Orientations Futures
There are several future directions for research on 2-{[2-(2-methoxyphenoxy)ethyl]amino}ethanol. One area of interest is the role of beta-blockers in the treatment of heart failure. While 2-{[2-(2-methoxyphenoxy)ethyl]amino}ethanol has been shown to be effective in reducing the risk of mortality in patients with heart failure, there is still much to be learned about the optimal dosing and timing of beta-blocker therapy in these patients.
Another area of interest is the use of 2-{[2-(2-methoxyphenoxy)ethyl]amino}ethanol in combination with other medications. For example, 2-{[2-(2-methoxyphenoxy)ethyl]amino}ethanol has been shown to be effective in combination with ACE inhibitors in reducing the risk of cardiovascular events in patients with hypertension. Further research is needed to determine the optimal combinations of medications for different patient populations.
Conclusion
2-{[2-(2-methoxyphenoxy)ethyl]amino}ethanol is a well-established beta-blocker medication that has been widely used in the treatment of hypertension, angina, and other heart-related conditions. Its mechanism of action is well understood, and it has been extensively studied in clinical trials and animal models. While there are some limitations to using 2-{[2-(2-methoxyphenoxy)ethyl]amino}ethanol in lab experiments, it remains a valuable tool for investigating the role of beta-blockers in various physiological processes. Future research on 2-{[2-(2-methoxyphenoxy)ethyl]amino}ethanol will continue to shed light on its effectiveness and potential uses in different patient populations.
Méthodes De Synthèse
2-{[2-(2-methoxyphenoxy)ethyl]amino}ethanol can be synthesized through a multi-step process starting from 2-methoxyphenol. The first step involves the reaction of 2-methoxyphenol with epichlorohydrin to form 2-(2-methoxyphenoxy)ethyl chloride. This intermediate is then reacted with diethanolamine to form the final product, 2-{[2-(2-methoxyphenoxy)ethyl]amino}ethanol. The synthesis process has been optimized over the years, and various modifications have been made to improve yield and purity.
Propriétés
IUPAC Name |
2-[2-(2-methoxyphenoxy)ethylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-14-10-4-2-3-5-11(10)15-9-7-12-6-8-13/h2-5,12-13H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFLFCGCPZGCPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5740289 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-(4-chlorobenzyl)-N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4882311.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-bromo-6-methoxyphenyl benzoate](/img/structure/B4882312.png)


![2-chloro-N-[2-({2-oxo-2-[(2-phenoxyethyl)amino]ethyl}thio)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B4882329.png)
![N-cyclohexyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4882333.png)
![N-(3-furylmethyl)-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)ethanamine](/img/structure/B4882341.png)
![2-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B4882346.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B4882357.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)acetamide](/img/structure/B4882367.png)
![N-(3-chloro-4-fluorophenyl)-3-{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B4882368.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(5-chloro-2-hydroxyphenyl)acetamide](/img/structure/B4882370.png)
![1-(2-chlorobenzyl)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4882383.png)